N-[(6-cyclopropylpyridin-3-yl)methyl]-2,6-difluorobenzamide
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Overview
Description
N-[(6-cyclopropylpyridin-3-yl)methyl]-2,6-difluorobenzamide is a chemical compound that has garnered interest in the scientific community due to its potential applications in various fields. This compound is characterized by its unique structure, which includes a cyclopropyl group attached to a pyridine ring, and a difluorobenzamide moiety. The presence of these functional groups contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-cyclopropylpyridin-3-yl)methyl]-2,6-difluorobenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopropylpyridine Intermediate: The synthesis begins with the preparation of the 6-cyclopropylpyridine intermediate. This can be achieved through a cyclopropanation reaction involving a suitable pyridine derivative and a cyclopropylating agent under controlled conditions.
Attachment of the Benzamide Moiety: The next step involves the introduction of the 2,6-difluorobenzamide group. This can be accomplished through a coupling reaction, such as a Suzuki-Miyaura cross-coupling, where the cyclopropylpyridine intermediate is reacted with a difluorobenzamide precursor in the presence of a palladium catalyst and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-[(6-cyclopropylpyridin-3-yl)methyl]-2,6-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. This is particularly useful for modifying the chemical properties of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in a wide range of functionalized compounds.
Scientific Research Applications
N-[(6-cyclopropylpyridin-3-yl)methyl]-2,6-difluorobenzamide has been explored for various scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: The compound has shown promise in medicinal chemistry for the development of new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for drug discovery.
Industry: In industrial applications, the compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(6-cyclopropylpyridin-3-yl)methyl]-2,6-difluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
N-[(6-cyclopropylpyridin-3-yl)methyl]-2,6-difluorobenzamide can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
N-[(6-cyclopropylpyridin-3-yl)methyl]-2-methoxypyridine-3-carboxamide: This compound shares a similar pyridine structure but differs in the functional groups attached.
N-[(6-cyclopropylpyridin-3-yl)methyl]cyclobutanecarboxamide: This compound has a cyclobutane ring instead of the difluorobenzamide moiety.
N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(dimethylamino)benzamide: This compound contains a dimethylamino group, which imparts different chemical properties.
Properties
IUPAC Name |
N-[(6-cyclopropylpyridin-3-yl)methyl]-2,6-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N2O/c17-12-2-1-3-13(18)15(12)16(21)20-9-10-4-7-14(19-8-10)11-5-6-11/h1-4,7-8,11H,5-6,9H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONXBOMVUMVZACN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(C=C2)CNC(=O)C3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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